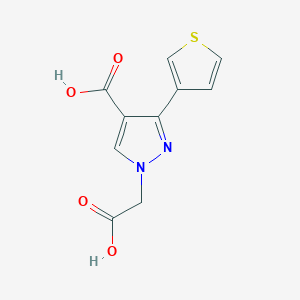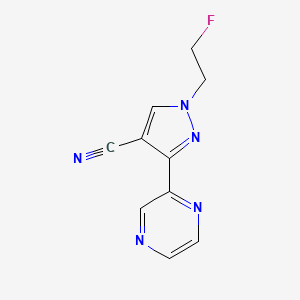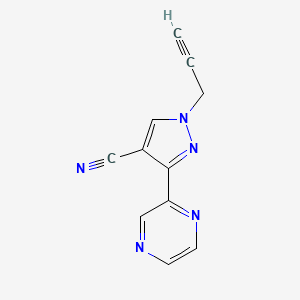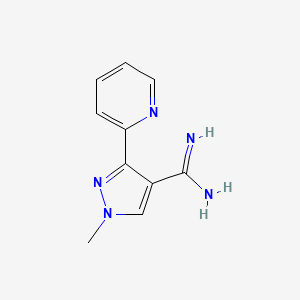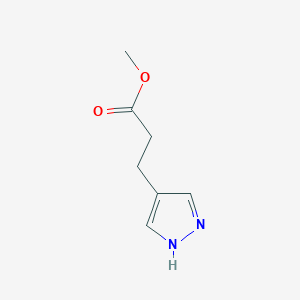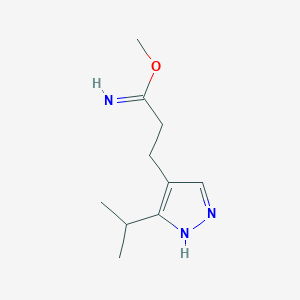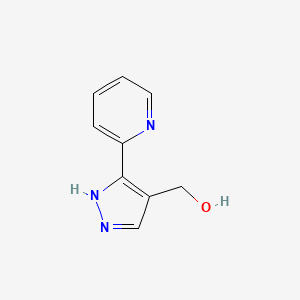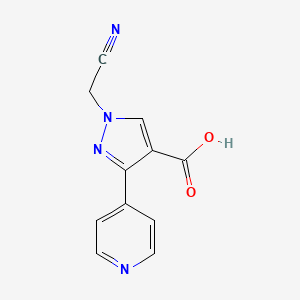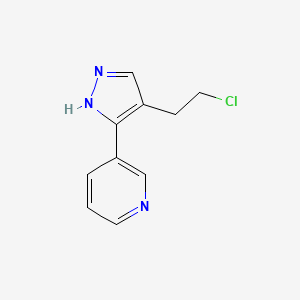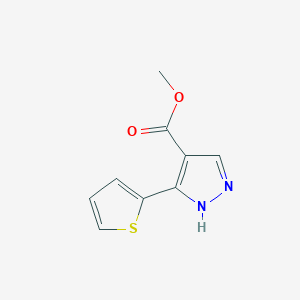![molecular formula C10H8N4O B1482447 2-(フラン-3-イル)ピラゾロ[1,5-a]ピリミジン-6-アミン CAS No. 2098014-23-2](/img/structure/B1482447.png)
2-(フラン-3-イル)ピラゾロ[1,5-a]ピリミジン-6-アミン
説明
2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .科学的研究の応用
がん治療のためのDDR1阻害
この化合物は、がんの進行に関与しているディスコイディン ドメイン レセプター 1 (DDR1) の潜在的な阻害剤として特定されています。 この化合物のような選択的かつ経口バイオアベイラブルなDDR1阻害剤は、がん治療のための新しい道を開く可能性があります .
分子ドッキングと抗腫瘍活性
このクラスの化合物の抗腫瘍活性を理解するために、分子ドッキング研究が行われました。 結果は、これらの化合物が特定の種類の腫瘍を標的にするのに効果的である可能性を示唆しています .
光学用途
ピラゾロ[1,5-a]ピリミジンの一群は、他の化合物と比較して調整可能な光物理的特性とより単純で緑色の合成方法を持つため、光学用途に特定されています .
合成の多様性
ピラゾロ[1,5-a]ピリミジンの主な合成経路は、構造の多様な修飾を可能にし、化合物の特性を調整する能力により、さまざまな分野でさまざまな用途につながる可能性があります .
医薬品および製薬用途
ピラゾロ[1,5-a]ピリミジンは、医薬品および製薬用途における重要な構造モチーフであり、この化合物が新しい薬剤の開発に使用できる可能性を示唆しています .
殺虫剤開発
2-(フラン-3-イル)ピラゾロ[1,5-a]ピリミジン-6-アミンなどの化合物は、構造的特徴により、殺虫剤の開発に使用できます .
染料および顔料産業
これらの化合物は、おそらくその色特性または他の材料との相互作用のために、染料および顔料産業で潜在的な用途があります .
機構調査
このクラスの化合物は、理論的および分子的な機構調査が行われており、それらの反応性と生物系との相互作用に関する洞察につながる可能性があります .
作用機序
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications . They have also been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It can be inferred from related studies that these compounds may interact with their targets by binding to them with high affinity . This interaction could lead to changes in the targets’ function, potentially affecting cellular processes.
Biochemical Pathways
Related compounds have been shown to affect cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . These effects could be due to the compound’s interaction with its targets, leading to changes in these pathways.
Pharmacokinetics
The compound’s high affinity for its targets suggests that it may have good bioavailability .
Result of Action
Related compounds have been shown to have significant effects on cell growth, differentiation, migration, and metabolism . These effects could be a result of the compound’s interaction with its targets.
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can affect the action of similar compounds .
生化学分析
Biochemical Properties
2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with a variety of enzymes, including kinases and phosphatases, which are essential for regulating cellular signaling pathways. The interaction between 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine and these enzymes typically involves binding to the active site, thereby inhibiting their activity and modulating downstream signaling events .
In addition to enzymes, 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine also interacts with various proteins, including those involved in DNA repair and cell cycle regulation. These interactions are often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to its target proteins . The ability of 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine to modulate the activity of these biomolecules highlights its potential as a therapeutic agent for diseases characterized by dysregulated enzyme and protein function.
Cellular Effects
The effects of 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis, thereby reducing the growth and spread of cancer cells.
Moreover, 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine has been found to modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in the upregulation or downregulation of genes involved in critical cellular processes, such as DNA repair, apoptosis, and metabolism . The compound’s impact on cellular metabolism is also noteworthy, as it can alter the activity of metabolic enzymes and pathways, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine involves several key steps. At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. For example, 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine can bind to the active site of kinases, thereby inhibiting their catalytic activity and preventing the phosphorylation of downstream targets. This inhibition disrupts cellular signaling pathways and leads to changes in cell function.
In addition to enzyme inhibition, 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine can also modulate gene expression by binding to transcription factors and other regulatory proteins. This binding can alter the conformation and activity of these proteins, resulting in changes in the transcriptional activity of target genes . Furthermore, the compound’s ability to interact with DNA repair proteins suggests a potential role in enhancing the fidelity of DNA replication and repair processes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency. Studies have shown that 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine is relatively stable under physiological conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can vary depending on the specific experimental conditions and cell types used.
In vitro studies have demonstrated that prolonged exposure to 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine can lead to sustained inhibition of enzyme activity and alterations in gene expression . These changes can result in long-term effects on cellular processes, such as cell proliferation, apoptosis, and metabolism. In vivo studies have also highlighted the potential for long-term therapeutic effects, with sustained inhibition of tumor growth observed in animal models treated with 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine .
Dosage Effects in Animal Models
The effects of 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and reduce cancer cell proliferation without causing significant toxicity . At higher doses, 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Threshold effects have also been observed, where a minimum effective dose is required to achieve significant therapeutic outcomes . This threshold varies depending on the specific animal model and the type of cancer being studied. Overall, the dosage effects of 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine underscore the need for careful dose optimization in preclinical and clinical studies.
Metabolic Pathways
2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . The metabolic flux of 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine can influence its bioavailability and therapeutic efficacy, as the formation of active metabolites can enhance its pharmacological effects.
特性
IUPAC Name |
2-(furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-8-4-12-10-3-9(13-14(10)5-8)7-1-2-15-6-7/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWZWXFJXYYJME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NN3C=C(C=NC3=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



